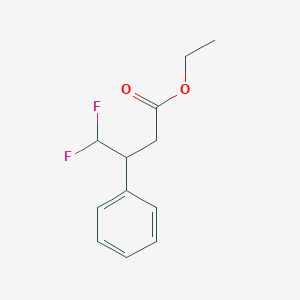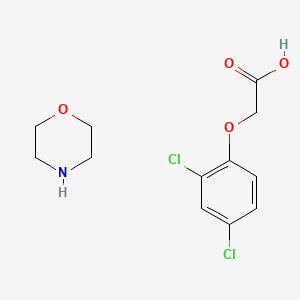
p-(1-Octenyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(1-Octenyl)anisole: is an organic compound with the molecular formula C15H22O It is a derivative of anisole, where the methoxy group is substituted with a 1-octenyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(1-Octenyl)anisole typically involves the alkylation of anisole with 1-octene. This reaction can be catalyzed by various Lewis acids or transition metal catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: p-(1-Octenyl)anisole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming p-(1-Octyl)anisole.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Products may include this compound oxide or this compound alcohol.
Reduction: The major product is p-(1-Octyl)anisole.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-(1-Octenyl)anisole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a model compound to study the interactions of aromatic compounds with biological systems
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma profile makes it a valuable component in the formulation of perfumes and scented products.
Wirkmechanismus
The mechanism of action of p-(1-Octenyl)anisole involves its interaction with various molecular targets. The methoxy group and the octenyl chain can participate in different chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): The parent compound of p-(1-Octenyl)anisole, with a simpler structure and different reactivity.
p-(1-Octyl)anisole: A reduced form of this compound, lacking the double bond in the octenyl chain.
p-(1-Hexenyl)anisole: A similar compound with a shorter alkyl chain, which may exhibit different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of the 1-octenyl group, which imparts distinct chemical properties and potential applications. The length and unsaturation of the alkyl chain can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
71820-46-7 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-methoxy-4-[(E)-oct-1-enyl]benzene |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h8-13H,3-7H2,1-2H3/b9-8+ |
InChI-Schlüssel |
BGPUSBQKFGABPH-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC/C=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCC=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


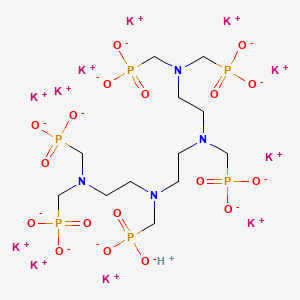
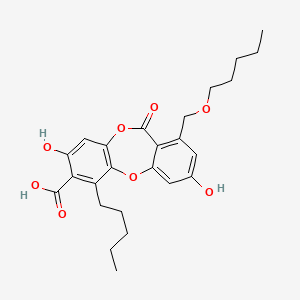
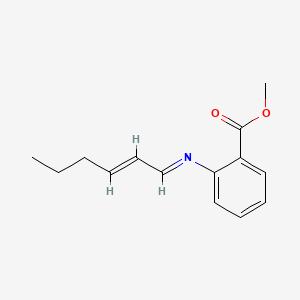
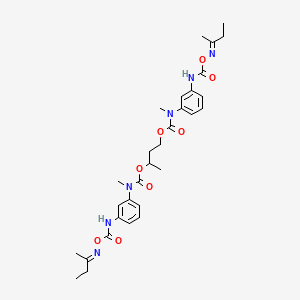

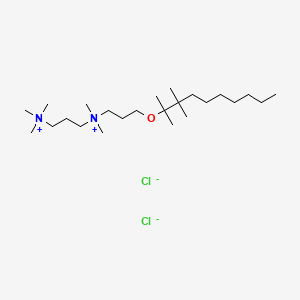

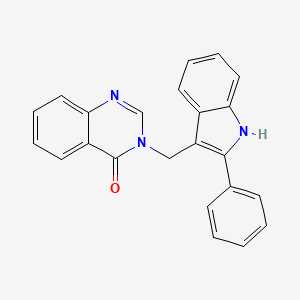
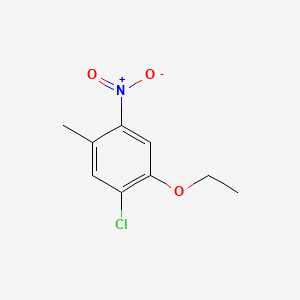
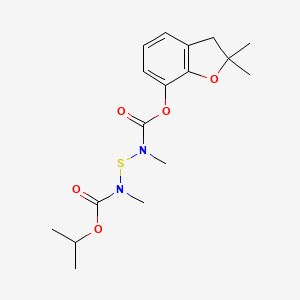
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
